![molecular formula C7H5N5 B1319057 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile CAS No. 211096-53-6](/img/structure/B1319057.png)

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

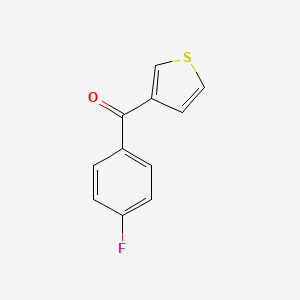

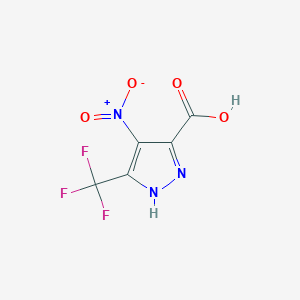

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a chemical compound with the molecular formula C7H5N5 and a molecular weight of 159.15 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, which includes 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is part of a broader class of reactions known as click chemistry .Molecular Structure Analysis

The molecular structure of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is characterized by a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms .Chemical Reactions Analysis

The 1,2,3-triazole ring, a key component of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make it a valuable component in the synthesis of various bioactive compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile include a molecular weight of 159.15 and it should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile: has been identified as a potent antimicrobial agent. Its triazole core is known to interact with enzymes and receptors, disrupting the biological processes of pathogens. This compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria, which are increasingly becoming resistant to conventional drugs .

Antifungal Efficacy

The triazole ring is a common feature in many antifungal drugs, such as fluconazole and voriconazole. The presence of the triazole moiety in 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile suggests its potential use in developing new antifungal medications, especially for strains that have developed resistance to existing treatments .

Anticancer Activity

Research has indicated that triazole derivatives exhibit anticancer properties. 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile could be explored for its antiproliferative effects on cancer cells. Its ability to form non-covalent bonds with cellular enzymes might inhibit the growth of cancerous cells .

Antiviral Potential

The structural similarity of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile to other triazole-based antiviral drugs points to its potential application in treating viral infections. Its mechanism could involve the inhibition of viral replication by targeting specific proteins within the viral genome .

Analgesic Properties

Compounds with a triazole structure have been associated with analgesic properties. The research application of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile could extend to the development of new pain-relief medications, providing an alternative to opioids and reducing the risk of dependency .

Anti-inflammatory Uses

The triazole derivatives are known to exhibit anti-inflammatory effects7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile could be utilized in the synthesis of drugs aimed at treating inflammatory conditions, potentially offering a more targeted approach with fewer side effects .

Antiepileptic Applications

Given the efficacy of certain triazole compounds like rufinamide as antiepileptics, 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile may hold promise in the treatment of epilepsy. Its research could lead to the discovery of novel mechanisms of action against seizures .

Antidepressant and Anxiolytic Effects

Triazole derivatives have been used in the synthesis of antidepressant and anxiolytic drugs. The exploration of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile in this context could contribute to the development of new therapies for mental health disorders, with the potential for improved efficacy and reduced side effects .

Wirkmechanismus

While the specific mechanism of action for 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile is not mentioned in the retrieved papers, 1,2,3-triazole derivatives are known to interact with amino acids present in the active site of various biological receptors through electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-amino-2H-benzotriazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,9H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNPRRXEPMGITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNN=C2C(=C1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593165 |

Source

|

| Record name | 7-Amino-2H-benzotriazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211096-53-6 |

Source

|

| Record name | 7-Amino-2H-benzotriazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.